3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-4-bromo-5-(trifluoromethyl)pyridine with hydrazine can yield the desired compound through a cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of agrochemicals for crop protection and pest control.
Materials Science: Its unique chemical properties make it useful in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazole ring.
2-Bromo-4-(trifluoromethyl)pyridine: Another brominated trifluoromethylpyridine with different substitution patterns.
Uniqueness
3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its pyrazolo[4,3-c]pyridine core, which imparts distinct chemical properties and reactivity compared to other trifluoromethylpyridines. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C7H3BrF3N3 |
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Molecular Weight |
266.02 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-4-3(13-14-6)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
UMJDGHYCMAEULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Br)C(F)(F)F |
Origin of Product |
United States |
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